1-Phenoxy-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C13H9F3O2 It is characterized by the presence of a phenoxy group and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-4-(trifluoromethoxy)benzene typically involves the reaction of 4-hydroxybenzotrifluoride with phenol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
4-Hydroxybenzotrifluoride+PhenolBasethis compound
Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy and trifluoromethoxy groups can participate in electrophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones and other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of phenolic derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution: Products include halogenated or nitrated derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include phenolic derivatives and reduced aromatic compounds.
Scientific Research Applications
1-Phenoxy-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenoxy-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the phenoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenoxy-4-(trifluoromethyl)benzene
- 4-Phenoxybenzotrifluoride
- 1-Phenoxy-2-(trifluoromethoxy)benzene
Uniqueness
1-Phenoxy-4-(trifluoromethoxy)benzene is unique due to the presence of both phenoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the phenoxy group provides opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
1-phenoxy-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUCJICOSRJTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.